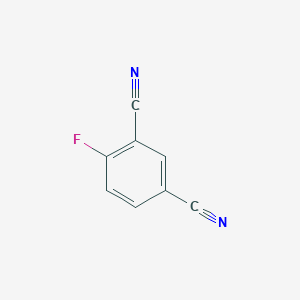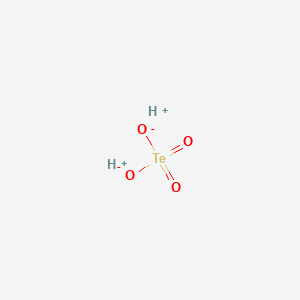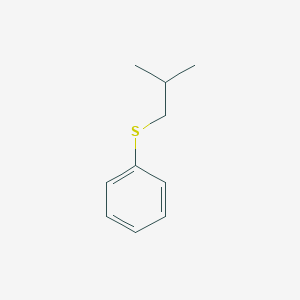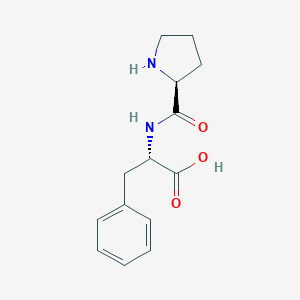
Chromium boride (Cr2B)
Übersicht
Beschreibung
Chromium boride (Cr2B) is an inorganic compound . It is one of the six stable binary borides of chromium, which also include CrB, Cr5B3, Cr3B4, CrB2, and CrB4 . Like many other transition metal borides, it is extremely hard, has high strength, conducts heat and electricity as well as many metallic alloys, and has a high melting point .
Synthesis Analysis
Chromium borides of various phases were fabricated through combustion synthesis in the mode of self-propagating high-temperature synthesis (SHS) by adopting the powder compacts of Cr2O3 + xB (with x = 4–9) and Cr2O3 + 2Al + yB (with y = 1–8) . In the solid-state reaction between ultrafine chromia powder, which was produced by the decomposition of chromium formate, and amorphous boron powder, Cr5B3, CrB, Cr3B4, Cr2B3 and CrB2 were obtained at the mole ratios of 1.5 to 7.0 at 1600°C in vacuum for 2h .Molecular Structure Analysis
Cr2B has an orthorhombic crystal structure . The crystal structure can be visualized as slabs face-sharing BCr6 trigonal prisms, in the ac-plane, that are stacked parallel to the <010> crystallographic direction .Chemical Reactions Analysis
Chromium borides can be synthesized by reaction between elemental boron and chromium powder, borothermic reduction of Cr2O3 .Physical And Chemical Properties Analysis
The physical properties of Cr2B with I4/m symmetry under pressure are investigated by the first-principles method . With the increase in pressure, the hardness decreases first and then slightly increases, whereas the bulk modulus, shear modulus, Young’s modulus, fracture toughness, minimum thermal conductivity, and Debye temperature monotonically increase .Wissenschaftliche Forschungsanwendungen
Advanced Building Materials
Chromium borides, including Cr2B, are considered advanced building materials due to their high melting temperature, hardness, wear/corrosion/oxidation resistance, and excellent thermal and electrical properties . They are known for their high electrical conductivity and high hardness .
Tribological Applications
The hardness of chromium can be increased by forming hard boride compounds on the surface of the material by the boriding method, which is a thermochemical coating method. This process improves its tribological properties . The wear resistance of P/M Cr specimens could also be improved by increasing the hardness .
Surface Hardening
Boriding of industrial chromium steel samples at 850–950°C and reaction times 3600–43200 sec (1–12 h) forms two boride layers with different kinds of microstructure on the surface . This process significantly increases the surface hardness of the parts .
Electrochemical Applications
Intermetallic borides, including Cr2B, have been studied for their applications in electrocatalysis . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .
High-Temperature Applications
The microhardness of the chromium boride at a load of 50 g is 13.1 ± 0.1 GPa, corresponding to the microhardness of Cr2B . This property makes it suitable for high-temperature applications .
Synthesis of Phase-Pure, Well-Defined Intermetallic Borides
Recent developments in the synthesis of phase-pure, well-defined intermetallic borides, most of which are suitable for catalytic studies, have been reported . This opens up new possibilities for the use of Cr2B in various scientific research applications .
Safety and Hazards
Zukünftige Richtungen
Chromium borides are considered advanced building materials due to their high melting temperature, hardness, wear/corrosion/oxidation resistance and excellent thermal and electrical properties . They are known for their high electrical conductivity and high hardness . Future research could focus on the emerging boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances .
Wirkmechanismus
Target of Action
Chromium boride (Cr2B) is an inorganic compound that primarily targets the surface of materials, such as metals, to enhance their physical properties . It is one of the six stable binary borides of chromium, which also include CrB, Cr5B3, Cr3B4, CrB2, and CrB4 .
Mode of Action
The mode of action of chromium boride involves the formation of hard boride compounds on the surface of the material. This is achieved through a thermochemical coating method known as boriding . The boriding process is carried out in solid, liquid, or gas environments at temperatures of 700-1000 °C for 2-10 hours, and involves the formation of one or more boride compounds by enriching the part surfaces with boron .
Biochemical Pathways
For instance, the boriding process involves the diffusion of boron atoms into the chromium material, resulting in the formation of chromium boride compounds .
Pharmacokinetics
Chromium boride is extremely hard, has a high melting point, and is insoluble in water .
Result of Action
The result of chromium boride’s action is the formation of a hard, wear-resistant surface on the material. This significantly increases the hardness of the material and improves its tribological properties . It also enhances the material’s resistance to wear, corrosion, and oxidation .
Action Environment
The action of chromium boride is influenced by environmental factors such as temperature and pressure. The boriding process, for instance, requires high temperatures (700-1000 °C) and specific pressure conditions . Additionally, the stability and efficacy of chromium boride as a coating material can be affected by environmental factors such as humidity and exposure to corrosive substances .
Eigenschaften
IUPAC Name |
methane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4.BrH/h2*1H4;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBHCAQZIBCNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923206 | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12006-80-3 | |
| Record name | Chromium boride (Cr2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichromium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)